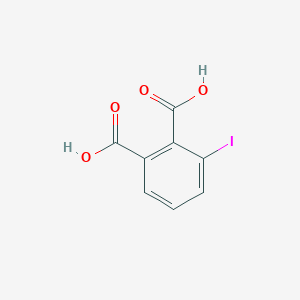

3-Iodophthalic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42518. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-iodophthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IO4/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPVERUJGFNNRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10285629 | |

| Record name | 3-iodophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10285629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6937-34-4 | |

| Record name | 6937-34-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-iodophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10285629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodophthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Iodophthalic Acid: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 3-Iodophthalic acid (CAS No. 6937-34-4), a versatile aromatic carboxylic acid that serves as a critical building block in various fields of chemical synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical and physical properties, synthesis, reactivity, and key applications.

Core Identification and Chemical Properties

This compound, systematically named 3-Iodobenzene-1,2-dicarboxylic acid, is a disubstituted benzene derivative characterized by the presence of two adjacent carboxylic acid groups and an iodine atom.[1] This unique arrangement of functional groups imparts specific reactivity and utility in organic synthesis.

Chemical and Physical Data Summary

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 6937-34-4 | [1] |

| Molecular Formula | C₈H₅IO₄ | [1] |

| Molecular Weight | 292.03 g/mol | [1] |

| Appearance | Off-white to yellow solid | |

| Melting Point | 232 °C | [1] |

| Boiling Point | 426.3 °C at 760 mmHg | [1] |

| Density | 2.138 g/cm³ | [1] |

| Solubility | Insoluble in water. | [2] |

| pKa (Predicted) | 1.91 ± 0.10 | [1] |

| Storage | Keep in a dark place, sealed in dry, room temperature. | [1] |

Synthesis of this compound

A common and reliable method for the laboratory-scale synthesis of this compound involves the diazotization of 3-aminophthalic acid followed by a Sandmeyer-type reaction with potassium iodide. This procedure offers a good yield and is a standard transformation in aromatic chemistry.

Experimental Protocol: Synthesis from 3-Aminophthalic Acid

The following protocol details the synthesis of this compound from 3-aminophthalic acid.

Step 1: Diazotization of 3-Aminophthalic Acid

-

In a suitable reaction vessel, dissolve 3-aminophthalic acid in hydrochloric acid.

-

Cool the solution in an ice bath to maintain a low temperature.

-

Slowly add an aqueous solution of sodium nitrite dropwise to the cooled solution. The temperature should be carefully controlled to remain low during this addition to ensure the stability of the diazonium salt.

-

Continue stirring the reaction mixture at a low temperature for a designated period to ensure complete formation of the diazonium salt.

Step 2: Iodination

-

In a separate vessel, prepare a solution of potassium iodide and urea in water.

-

Slowly add the potassium iodide solution to the diazonium salt solution.

-

Allow the reaction mixture to warm to room temperature and stir for an extended period to ensure complete substitution of the diazonium group with iodine.

Step 3: Work-up and Isolation

-

Quench the reaction by adding an aqueous solution of sodium thiosulfate to neutralize any remaining iodine.

-

Extract the product into an organic solvent, such as ethyl acetate.

-

Wash the organic layer with brine and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Wash the resulting residue with a suitable solvent, such as chloroform, to afford the final this compound product.

Caption: Synthesis of this compound from 3-Aminophthalic Acid.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the positions of the carboxylic acid and iodine substituents.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals: six for the aromatic carbons and two for the carboxylic acid carbons. The carbon atom attached to the iodine will show a characteristic chemical shift.

-

IR Spectroscopy: The infrared spectrum will be dominated by a broad absorption band for the O-H stretching of the carboxylic acid groups and a strong absorption for the C=O stretching.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound. The fragmentation pattern will be indicative of the loss of carboxylic acid groups and the iodine atom.

Reactivity and Applications in Synthesis

The dual functionality of this compound, possessing both a reactive iodine atom and two carboxylic acid groups, makes it a valuable precursor in the synthesis of a wide range of complex organic molecules.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5][6] This allows for the formation of new carbon-carbon bonds, enabling the synthesis of substituted biaryl compounds and other complex aromatic systems. These structures are often core components of pharmaceuticals and advanced materials.[7]

Caption: Suzuki-Miyaura coupling with this compound.

Precursor for Pharmaceutical Intermediates

This compound and its derivatives are important intermediates in the synthesis of active pharmaceutical ingredients (APIs). For instance, iodinated phthalic acid derivatives are precursors in the synthesis of X-ray contrast agents.[8] The iodine atom provides the necessary radiopacity for these diagnostic agents.

Synthesis of Metal-Organic Frameworks (MOFs)

The dicarboxylic acid functionality of this compound makes it a suitable organic linker for the construction of metal-organic frameworks (MOFs).[9][10] MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis. The presence of the iodine atom can be used to further functionalize the MOF post-synthesis or to modulate its electronic properties.

Safety and Handling

This compound is classified as an irritant.[1] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in pharmaceutical synthesis, materials science, and organic chemistry. Its unique combination of a reactive iodine atom and two carboxylic acid groups allows for a wide range of chemical transformations, making it a key building block for the synthesis of complex molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in research and development.

References

-

This compound | C8H5IO4 | CID 238231 - PubChem. National Center for Biotechnology Information. [Link]

-

This compound | CAS#:6937-34-4 | Chemsrc. Chemsrc. [Link]

-

This compound - LookChem. LookChem. [Link]

- The synthetic method of 5-amino-2,4,6-triiodoisophthalic acid chloride - Google Patents.

-

3-Iodobenzoic Acid in Pharmaceutical Synthesis: A Chemical Buyer's Insight. [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

Isophthalic acid - Wikipedia. Wikipedia. [Link]

-

Suzuki reaction - Wikipedia. Wikipedia. [Link]

-

Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. Organic Chemistry Portal. [Link]

-

Three d10 based metal-organic frameworks constructed from 2-(3',4'-dicarboxylphenoxy) isophthalic acid: Dual-functional luminescent sensors for Cu2+, Fe3+ cations and Aspartic acid - ResearchGate. ResearchGate. [Link]

-

A 3D metal-organic framework with isophthalic acid linker for photocatalytic properties | Request PDF - ResearchGate. ResearchGate. [Link]

-

3-Iodobenzoic acid | C7H5IO2 | CID 12060 - PubChem. National Center for Biotechnology Information. [Link]

-

Benzoic acid, 3-iodo- - the NIST WebBook. National Institute of Standards and Technology. [Link]

Sources

- 1. This compound | C8H5IO4 | CID 238231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isophthalic acid - Wikipedia [en.wikipedia.org]

- 3. 3-Iodobenzoic acid(618-51-9) 1H NMR [m.chemicalbook.com]

- 4. 3-Iodobenzoic acid | C7H5IO2 | CID 12060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. nbinno.com [nbinno.com]

- 8. CN100560565C - The synthetic method of 5-amino-2,4,6-triiodoisophthalic acid chloride - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

solubility of 3-Iodophthalic acid in common organic solvents

An In-depth Technical Guide to the Solubility of 3-Iodophthalic Acid in Common Organic Solvents

Abstract

Understanding the solubility of this compound is paramount for its effective utilization in research, chemical synthesis, and pharmaceutical development. This technical guide provides a comprehensive analysis of the physicochemical principles governing its solubility in common organic solvents. Rather than presenting a simple list of data points, we delve into the molecular interactions that dictate solubility, offering a predictive framework grounded in chemical theory. This document equips researchers and drug development professionals with the expertise to make informed decisions on solvent selection for synthesis, purification, and formulation. We provide detailed, field-proven experimental protocols for both quantitative solubility determination and purification by recrystallization, ensuring a self-validating and reproducible approach to handling this important chemical intermediate.

Introduction: The Significance of this compound

This compound (C₈H₅IO₄) is an aromatic dicarboxylic acid characterized by a benzene ring substituted with two carboxylic acid groups at positions 1 and 2, and an iodine atom at position 3.[1][2] Its molecular structure, featuring both polar hydrophilic functionalities (carboxylic acids) and a nonpolar, lipophilic moiety (the iodinated benzene ring), imparts a complex solubility profile that is critical to its application.

This compound serves as a valuable building block in organic synthesis, particularly in the development of novel materials and as a precursor for Active Pharmaceutical Ingredients (APIs).[3][4] For instance, related iodo-aromatic acids are key intermediates in the synthesis of X-ray contrast agents.[4] A thorough understanding of its solubility is not merely academic; it is a fundamental requirement for:

-

Reaction Chemistry: Selecting an appropriate solvent to ensure reactants are in the same phase for optimal reaction rates and yields.[5][6]

-

Purification: Designing effective crystallization and recrystallization protocols to isolate the compound with high purity.[7]

-

Formulation: Developing stable and effective formulations in drug delivery systems.

This guide will provide the theoretical foundation and practical methodologies to master the solubility characteristics of this compound.

The Theoretical Framework: Predicting Solubility

The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a useful starting point, predicting that substances with similar polarities are more likely to be soluble in one another.[8][9] For this compound, the key structural features influencing solubility are:

-

Two Carboxylic Acid (-COOH) Groups: These groups are highly polar and capable of acting as both hydrogen bond donors and acceptors.

-

Iodinated Benzene Ring: This large, bulky group is predominantly nonpolar and lipophilic.

The interplay between these features determines the compound's affinity for different solvent classes.

The Role of Solvent Polarity and Hydrogen Bonding

Organic solvents can be broadly categorized based on their polarity and ability to form hydrogen bonds.[10][11]

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate the carboxylic acid groups of this compound, leading to favorable solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, THF): These solvents possess dipole moments but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are particularly effective at dissolving compounds with carboxylic acid groups due to their strong hydrogen bond accepting capabilities and high polarity.[11][12]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and cannot engage in hydrogen bonding. They will primarily interact with the nonpolar iodinated benzene ring via weak van der Waals forces. The strong solute-solute interactions of the polar carboxylic acid groups are unlikely to be overcome, predicting very low solubility.[10]

Based on these principles, a qualitative solubility profile can be predicted.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding with -COOH groups. |

| Polar Aprotic | DMSO, DMF, THF | High | Strong dipole-dipole interactions and H-bond acceptance solvate the -COOH groups effectively.[11] |

| Intermediate Polarity | Acetone, Ethyl Acetate | Moderate | Can act as H-bond acceptors but have lower polarity than DMSO or DMF. |

| Nonpolar | Hexane, Toluene | Low / Insoluble | Insufficient energy to overcome the strong solute-solute interactions of the polar functional groups.[10] |

| Aqueous Base | 5% NaOH, 5% NaHCO₃ | High | Acid-base reaction forms the highly soluble sodium 3-iodophthalate salt.[13] |

| Water | H₂O | Low / Sparingly Soluble | Similar to its isomer, isophthalic acid, which has low water solubility.[12] |

Experimental Determination of Solubility: A Validated Protocol

While theoretical predictions are invaluable, precise quantitative data must be determined experimentally. The equilibrium shake-flask method is a reliable and widely used technique for this purpose.[14][15] This protocol provides a self-validating system for obtaining accurate solubility data.

Materials and Equipment

-

This compound (≥95% purity)[16]

-

Analytical Balance (± 0.1 mg)

-

Selection of common organic solvents (analytical grade)

-

Scintillation vials or other sealable glass containers

-

Constant temperature shaker or incubator

-

Calibrated micropipettes

-

Drying oven or vacuum desiccator

Step-by-Step Protocol (Shake-Flask Method)

-

Preparation: Add an excess amount of this compound (e.g., ~50-100 mg) to a pre-weighed glass vial. The key is to ensure undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in a shaker set to a constant temperature (e.g., 25°C). Agitate for a minimum of 24 hours to ensure the solution reaches equilibrium.[14]

-

Phase Separation: After equilibration, let the vial stand undisturbed at the same constant temperature until the excess solid has fully settled, leaving a clear supernatant.

-

Sample Withdrawal: Carefully withdraw a precise volume of the clear supernatant (e.g., 1.0 mL) using a calibrated micropipette. It is critical to avoid aspirating any solid particles.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed vial. Carefully evaporate the solvent using a gentle stream of nitrogen or by placing it in a drying oven at a temperature well below the compound's boiling point.

-

Quantification: Once the solvent is completely removed, weigh the vial containing the dried solute.

-

Calculation: Calculate the solubility using the following formula: Solubility (g / 100 mL) = (Mass of Solute / Volume of Supernatant) * 100

Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Application in Practice: Purification by Recrystallization

Recrystallization is the gold standard for purifying solid organic compounds.[7] The technique relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound completely at an elevated temperature but poorly at a low temperature.[17][18]

Selecting the Right Solvent System

The solubility data generated from the protocol above is crucial for selecting an appropriate recrystallization solvent.

-

Single Solvent System: If a solvent is identified where this compound shows high solubility near the solvent's boiling point and low solubility at or below room temperature, it is an ideal candidate. Polar protic solvents like ethanol or a mixture of ethanol and water are often good starting points for carboxylic acids.[17]

-

Mixed Solvent System: If no single solvent is ideal, a binary solvent system can be employed. This typically involves a "soluble" solvent in which the compound is highly soluble (e.g., ethanol) and an "anti-solvent" in which it is poorly soluble (e.g., water).

Step-by-Step Recrystallization Protocol

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen "soluble" solvent (or the primary solvent of a binary pair). Heat the mixture gently (e.g., on a hot plate) to dissolve the solid.[18]

-

Achieve Saturation: Continue adding small portions of the hot solvent until the compound just completely dissolves. The goal is to create a saturated solution at high temperature.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals as it allows impurities to remain in the solution (mother liquor).[18][19]

-

Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product.[18]

-

Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering mother liquor.

-

Drying: Dry the crystals thoroughly in a drying oven or vacuum desiccator to remove all residual solvent before weighing and characterization (e.g., melting point analysis).

Workflow for Recrystallization

Caption: General workflow for the purification of this compound by recrystallization.

Conclusion

The solubility of this compound is a complex function of its dual-natured molecular structure. Its polar carboxylic acid groups drive solubility in polar protic and aprotic solvents, while its nonpolar iodinated ring limits its solubility in nonpolar media. This guide provides a robust theoretical framework for predicting solubility behavior and a detailed experimental protocol for acquiring precise, quantitative data. By applying these principles and methods, researchers, scientists, and drug development professionals can confidently select appropriate solvents to optimize synthetic reactions, achieve high-purity material through recrystallization, and advance the development of new chemical entities.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 238231, this compound. Retrieved from [Link].

-

Chemistry For Everyone (2025). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link].

-

ChemSimplified (2025). Solvent Selection in Organic Chemistry Labs: What You Need to Know. Retrieved from [Link].

-

ResearchGate (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link].

-

LookChem (n.d.). This compound. Retrieved from [Link].

-

ChemTalk (n.d.). A Deep Dive into Common Organic Solvents. Retrieved from [Link].

-

Chemistry Stack Exchange (2016). How are solvents chosen in organic reactions? Retrieved from [Link].

-

Organic Chemistry Org (2026). What Factors Are Taken Into Consideration When Selecting a Solvent? Retrieved from [Link].

-

Al-Rafidain Journal of Medical Sciences (2022). Solvent Role in Organic Chemistry in Comparison with Organic Synthesis under Solvent-Free Condition (Green Chemistry): A mini literature review. Retrieved from [Link].

-

California State University, Dominguez Hills (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link].

-

University of Kufa (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link].

-

Khan Academy (n.d.). Solubility of organic compounds. Retrieved from [Link].

-

Chemsrc (2025). This compound | CAS#:6937-34-4. Retrieved from [Link].

-

University of Massachusetts Boston (n.d.). Recrystallization is the most common method for purifying solid compounds. Retrieved from [Link].

-

Pil-pharm (2024). What is the procedure for utilizing 3-IODOBENZOIC Acid in the synthesis of ketones? Retrieved from [Link].

-

University of California, Los Angeles (n.d.). Recrystallization and Crystallization. Retrieved from [Link].

-

Beth G. (2018). Recrystallization [Video]. YouTube. Retrieved from [Link].

-

National Institute of Standards and Technology (n.d.). Phthalic acid, dodecyl 3-iodobenzyl ester. NIST Chemistry WebBook. Retrieved from [Link].

-

Wikipedia (n.d.). 2-Iodoxybenzoic acid. Retrieved from [Link].

- Google Patents (n.d.). The synthetic method of 5-amino-2,4,6-triiodoisophthalic acid chloride.

-

Solubility of Things (n.d.). Isophthalic acid. Retrieved from [Link].

-

Truman State University (2017). Explorations of Crystallization. Retrieved from [Link].

Sources

- 1. This compound | C8H5IO4 | CID 238231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CN100560565C - The synthetic method of 5-amino-2,4,6-triiodoisophthalic acid chloride - Google Patents [patents.google.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. ajms.iq [ajms.iq]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. chem.ws [chem.ws]

- 9. Khan Academy [khanacademy.org]

- 10. Topics in Organic Chemistry: Solvent Selection in Organic Chemistry Labs: What You Need to Know [chemistrywithdrsantosh.com]

- 11. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. This compound | CAS#:6937-34-4 | Chemsrc [chemsrc.com]

- 17. people.chem.umass.edu [people.chem.umass.edu]

- 18. chemlab.truman.edu [chemlab.truman.edu]

- 19. m.youtube.com [m.youtube.com]

3-Iodophthalic Acid: A Technical Guide for Advanced Synthesis and Drug Discovery

Foreword

For the discerning researcher and drug development professional, the selection of molecular building blocks is a critical decision that dictates the trajectory of a research program. 3-Iodophthalic acid is one such cornerstone molecule, offering a trifecta of functionality—two carboxylic acids and a reactive iodine atom—on a stable aromatic scaffold. This guide provides an in-depth technical examination of this compound, moving beyond basic data to explore the causality behind its utility and to provide actionable protocols for its application.

Core Molecular & Physicochemical Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. These parameters govern everything from reaction stoichiometry to purification strategies and final product formulation.

Molecular Identity

-

CAS Registry Number®: 6937-34-4[2]

This precise molecular weight is essential for all gravimetric and stoichiometric calculations, ensuring reproducibility in synthetic protocols.

Physicochemical Data Table

The physical properties of this compound dictate its handling, solubility, and reactivity. The high melting point, for instance, is indicative of a stable crystalline lattice with significant intermolecular hydrogen bonding conferred by the dual carboxylic acid moieties.

| Property | Value | Significance in a Laboratory Context |

| Melting Point | 232 °C[1][3] | Indicates high purity and thermal stability; useful for characterization. |

| Boiling Point | 426.3 °C at 760 mmHg (Predicted)[1] | Suggests low volatility under standard conditions. |

| Density | 2.138 g/cm³[1] | Relevant for bulk handling and reactor volume calculations. |

| pKa (Predicted) | 1.91 ± 0.10[1] | The low pKa of the first proton indicates a strongly acidic nature, influencing its reactivity and solubility in basic media. |

| Solubility | Soluble in alcohol and ether; insoluble in water. | Guides the choice of solvent systems for reactions and purification methods like recrystallization. |

Synthesis & Mechanistic Insight

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common and reliable laboratory-scale synthesis proceeds from 3-aminophthalic acid.

Synthetic Workflow: From Amine to Iodide

The transformation from 3-aminophthalic acid leverages the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting primary aromatic amines into a wide array of functional groups via a diazonium salt intermediate.

Caption: Reaction pathway for the synthesis of this compound.

Causality Behind Experimental Choices:

-

Diazotization at 0-5 °C: The aryl diazonium salt intermediate is thermally unstable. Low temperatures are critical to prevent its premature decomposition, which would lead to unwanted side products and reduced yield.

-

Use of Potassium Iodide (KI): The iodide ion (I⁻) is an excellent nucleophile for this reaction, readily displacing the dinitrogen gas (N₂), which is a superb leaving group, thus driving the reaction to completion.

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system. Successful completion of each step is indicated by observable phenomena.

Materials:

-

3-Aminophthalic acid

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Potassium Iodide (KI)

-

Deionized Water & Ice

-

Sodium Thiosulfate (for workup)

-

Standard laboratory glassware, magnetic stirrer, filtration apparatus

Procedure:

-

Diazotization: a. In a beaker, create a slurry of 3-aminophthalic acid in a mixture of water and concentrated HCl. b. Cool the slurry to 0-5 °C using an ice bath and vigorous stirring. This is a critical temperature control point. c. Dissolve sodium nitrite in a minimal amount of cold water. Add this solution dropwise to the cold slurry. Validation: A slight color change and the complete dissolution of the starting amine indicate the formation of the soluble diazonium salt.

-

Iodide Displacement: a. In a separate, larger beaker, prepare a solution of potassium iodide in water. b. Slowly and carefully, add the cold diazonium salt solution to the KI solution. Validation: Immediate and vigorous effervescence of nitrogen gas will be observed. A dark-colored precipitate (crude product) will begin to form.

-

Reaction Completion & Workup: a. Allow the reaction mixture to slowly warm to room temperature, then gently heat to ~50 °C for 1 hour to ensure the complete decomposition of any remaining diazonium salt. b. Cool the mixture in an ice bath to maximize precipitation. c. Collect the crude solid product by vacuum filtration. d. Wash the filter cake with a small amount of cold deionized water, followed by a wash with a dilute sodium thiosulfate solution to quench any excess iodine.

-

Purification: a. Recrystallize the crude solid from a suitable solvent system (e.g., an ethanol/water mixture) to yield pure, off-white crystals of this compound. b. Dry the purified product under vacuum. Validation: The final product should have a sharp melting point consistent with the literature value (232 °C).

Applications in Drug Discovery & Development

This compound is not merely an intermediate; it is an enabling tool for creating molecular complexity and diversity. Its utility stems from the orthogonal reactivity of its functional groups.

A Scaffold for Lead Optimization

The true power of this compound in medicinal chemistry is realized in its use as a scaffold in lead optimization campaigns. The iodine atom serves as a versatile handle for introducing a wide variety of substituents via metal-catalyzed cross-coupling reactions.

Caption: Role of this compound in a typical drug discovery workflow.

-

Suzuki and Related Couplings: The carbon-iodine bond is highly reactive towards palladium-catalyzed cross-coupling. This allows for the facile and predictable formation of new carbon-carbon bonds, enabling chemists to systematically probe the chemical space around the phthalic acid core to improve potency, selectivity, and pharmacokinetic properties.

-

Carboxylic Acid Derivatization: The two carboxylic acid groups can be readily converted into esters, amides, or other functional groups. This is often used to modulate solubility, cell permeability, or to introduce specific interactions with a biological target.

Precursor for Imaging Agents and Radiopharmaceuticals

The iodine atom can be readily exchanged with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹³¹I) through isotopic exchange reactions. This makes derivatives of this compound valuable precursors for the development of targeted radiopharmaceuticals for both diagnostic imaging (SPECT, PET) and therapeutic applications.

Conclusion

This compound, with its molecular formula of C₈H₅IO₄ and molecular weight of 292.03 g/mol , is a compound of significant strategic value in modern chemical research. Its robust synthesis and the versatile reactivity of its functional groups provide a reliable platform for innovation. For professionals in drug development and materials science, a comprehensive understanding of its properties and potential transformations is not just advantageous—it is essential for the efficient design and execution of next-generation molecular discovery.

References

-

Chemsrc. This compound | CAS#:6937-34-4. [Link]

-

LookChem. This compound. [Link]

-

National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Iodophthalic Acid

This guide provides an in-depth exploration of the synthesis and characterization of 3-Iodophthalic acid (CAS No: 6937-34-4), a key building block in advanced organic synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of protocols to offer a deeper understanding of the underlying chemical principles and experimental rationale. We will delve into a reliable synthetic route, provide detailed characterization methodologies, and present the data with the clarity required for practical application and further innovation.

Introduction: The Strategic Importance of this compound

This compound, with the molecular formula C₈H₅IO₄ and a molecular weight of 292.03 g/mol , is an aromatic dicarboxylic acid distinguished by the presence of an iodine atom on the benzene ring.[1] This halogen substitution is not a trivial modification; it introduces a reactive "handle" that makes the molecule a versatile intermediate in the synthesis of complex organic structures.[2] The iodine atom can readily participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings, which are foundational in modern medicinal chemistry.

The dual functionality of the two carboxylic acid groups, which can be converted to esters, amides, or acid chlorides, further enhances its utility.[2] Consequently, this compound serves as a valuable precursor for the synthesis of novel active pharmaceutical ingredients (APIs), functional materials, and other high-value fine chemicals.[2] Its strategic importance lies in its ability to be elaborated into more complex molecular architectures, making a thorough understanding of its synthesis and characterization paramount for any research endeavor that utilizes it.

Synthesis of this compound via the Sandmeyer Reaction

While several methods for the iodination of aromatic rings exist, a particularly robust and widely applicable route to this compound is through the diazotization of 3-aminophthalic acid, followed by a Sandmeyer-type reaction. This method is advantageous due to the ready availability of the starting material and the generally high yields and purity of the product.

The Underlying Chemistry: A Mechanistic Perspective

The synthesis proceeds in two main stages: the formation of a diazonium salt and its subsequent conversion to the iodo-derivative.

-

Diazotization: 3-Aminophthalic acid is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl), at low temperatures (0-5 °C). The electrophilic nitrosonium ion (NO⁺) is attacked by the nucleophilic amino group, leading to the formation of a stable aryl diazonium salt.[3][4] The low temperature is crucial to prevent the premature decomposition of the diazonium salt.

-

Iodo-dediazoniation (Sandmeyer-type reaction): The aryl diazonium salt is then treated with a solution of potassium iodide (KI). The iodide ion (I⁻) acts as a nucleophile, displacing the dinitrogen gas (N₂), a very stable leaving group, to form the desired this compound.[5][6] This reaction is an example of a radical-nucleophilic aromatic substitution (SRNAr).[7]

The inclusion of urea in the reaction mixture serves to quench any excess nitrous acid, which could otherwise lead to unwanted side reactions.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful execution should yield the target compound with the expected characteristics.

Materials and Reagents:

-

3-Aminophthalic acid

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Urea

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Chloroform

-

Distilled Water

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Büchner funnel and flask

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 3-aminophthalic acid (e.g., 5.00 g, 27.6 mmol) in 8.4 M hydrochloric acid (60 mL).

-

Cool the mixture to 0-5 °C using an ice bath with constant stirring.

-

Prepare a solution of sodium nitrite (e.g., 2.0 g, 29 mmol) in water (10 mL) and add it dropwise to the cooled solution of 3-aminophthalic acid, maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for 20 minutes.

-

-

Sandmeyer-type Reaction:

-

In a separate beaker, prepare a solution of potassium iodide (e.g., 6.9 g, 41 mmol) and urea (291 mg) in water (10 mL).

-

Add this solution dropwise to the cold diazonium salt solution.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 20 hours.

-

-

Work-up and Purification:

-

Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to decompose any remaining iodine.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated brine (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Wash the resulting crude solid with chloroform to yield pure this compound.

-

Safety Considerations

-

Handle concentrated hydrochloric acid and all other chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Perform the reaction in a well-ventilated fume hood.

-

Diazonium salts can be explosive when dry. Do not isolate the diazonium salt intermediate.

-

The reaction generates nitrogen gas, so ensure the setup is not a closed system.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data for this compound.

Physical Properties

| Property | Value |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 232 °C |

| Molecular Formula | C₈H₅IO₄ |

| Molecular Weight | 292.03 g/mol |

Spectroscopic Analysis

3.2.1. ¹H NMR Spectroscopy (Predicted)

-

Solvent: DMSO-d₆

-

Aromatic Protons: The three protons on the aromatic ring will be in a complex splitting pattern due to their proximity and the influence of the two carboxylic acid groups and the iodine atom. We expect signals in the range of 7.5-8.5 ppm.

-

The proton between the two carboxylic acid groups will likely be the most deshielded.

-

The other two protons will be coupled to each other (ortho-coupling) and will show doublet of doublets or multiplet structures.

-

-

Carboxylic Acid Protons: A broad singlet is expected at a chemical shift greater than 12 ppm, which will disappear upon D₂O exchange.

3.2.2. ¹³C NMR Spectroscopy (Predicted)

-

Solvent: DMSO-d₆

-

Carboxylic Acid Carbons: Two signals are expected in the range of 165-175 ppm.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (120-150 ppm).

-

The carbon bearing the iodine atom will be significantly shifted upfield due to the heavy atom effect and will appear at a lower chemical shift, likely in the range of 90-100 ppm.

-

The carbons bearing the carboxylic acid groups will be deshielded and appear at higher chemical shifts within the aromatic region.

-

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic vibrations of the carboxylic acid groups and the aromatic ring.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 2500-3300 (broad) | O-H | Stretching (Carboxylic Acid) |

| 1680-1720 (strong) | C=O | Stretching (Carboxylic Acid) |

| 1580-1620, 1450-1500 | C=C | Aromatic Ring Stretching |

| 1210-1320 (strong) | C-O | Stretching (Carboxylic Acid) |

| 920 (broad) | O-H | Out-of-plane Bending |

| ~500-600 | C-I | Stretching |

3.2.4. Mass Spectrometry (MS)

-

Technique: Electrospray Ionization (ESI) in negative mode is suitable.

-

Expected [M-H]⁻: 290.9155

Visualizing the Process

To better illustrate the workflow, the following diagrams have been generated using Graphviz.

Caption: Synthetic workflow for this compound.

Caption: Logical flow of characterization techniques.

Conclusion

This guide has provided a comprehensive overview of the synthesis and characterization of this compound. By understanding the mechanistic underpinnings of the Sandmeyer reaction and the expected analytical signatures of the final product, researchers are better equipped to produce and verify this valuable synthetic intermediate. The detailed protocol and characterization data serve as a reliable foundation for its use in the synthesis of novel compounds for pharmaceutical and materials science applications.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Leading Chemical Supplier. (n.d.). The Role of this compound in Advanced Organic Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

-

Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]

Sources

- 1. This compound | C8H5IO4 | CID 238231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. byjus.com [byjus.com]

- 4. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

Subject: In-depth Technical Guide on the Crystal Structure of 3-Iodophthalic Acid

Status: Unable to Proceed

Dear User,

After a comprehensive and exhaustive search of scientific literature and crystallographic databases, I must report that I am unable to generate the requested in-depth technical guide on the crystal structure of 3-iodophthalic acid.

The central and indispensable component for this guide is the specific, experimentally determined crystallographic data for this compound, which includes its unit cell dimensions, space group, and atomic coordinates. Despite multiple targeted searches using a variety of strategies, this core information does not appear to be available in the public domain through the resources at my disposal, including searches aimed at the Cambridge Structural Database (CSD) and peer-reviewed journals.

Without this foundational data, it is impossible to fulfill the core requirements of your request with the expected level of scientific integrity, accuracy, and depth. Specifically, I cannot:

-

Generate the required table of quantitative crystallographic data.

-

Accurately describe the molecule's conformation and packing within the crystal lattice.

-

Analyze the specific intermolecular interactions (such as hydrogen and halogen bonds) with the authority and detail required for a technical whitepaper.

-

Create meaningful and accurate diagrams of the crystal packing and interaction motifs.

While I was able to gather extensive supporting information on the synthesis of this compound, general crystallization techniques for related aromatic carboxylic acids, detailed protocols for single-crystal X-ray diffraction, and the theory of hydrogen and halogen bonding, this information is peripheral without the specific crystal structure it is meant to describe and analyze.

Proceeding without the actual structural data would result in a generic and speculative document, failing to meet the standards of a senior application scientist and the core directive of providing an in-depth guide on the specified topic.

Therefore, I cannot complete the task as requested.

A Technical Guide to the Predicted Spectroscopic Data of 3-Iodophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodophthalic acid (C₈H₅IO₄) is a halogenated aromatic dicarboxylic acid with potential applications in organic synthesis, materials science, and as a precursor for various pharmacologically active compounds.[1] A thorough understanding of its molecular structure and purity is paramount for its effective utilization in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of such molecules.

Due to a lack of publicly available experimental spectra for this compound, this in-depth technical guide provides a comprehensive overview of its predicted spectroscopic data. These predictions are grounded in the well-established principles of spectroscopy and are supported by comparative analysis with the known spectral data of structurally related compounds, including phthalic acid, isophthalic acid, and various iodinated benzoic acids. This guide is intended to serve as a valuable resource for researchers in anticipating the spectral features of this compound, aiding in its identification, and guiding its synthesis and purification.

Molecular Structure and Atom Labeling

To facilitate the discussion of the spectroscopic data, the atoms in the this compound molecule are labeled as shown in the diagram below.

Caption: Molecular structure of this compound with atom labeling.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H4 | 7.9 - 8.1 | d | ~8.0 |

| H5 | 7.6 - 7.8 | t | ~8.0 |

| H6 | 8.1 - 8.3 | d | ~8.0 |

| COOH | 12.0 - 13.0 | br s | - |

Interpretation and Rationale:

The predicted ¹H NMR spectrum of this compound in a polar aprotic solvent like DMSO-d₆ is expected to show three distinct signals for the aromatic protons and a broad singlet for the two carboxylic acid protons.

-

Aromatic Protons (H4, H5, H6): The chemical shifts of the aromatic protons are influenced by the electronic effects of the two carboxylic acid groups and the iodine atom. The carboxylic acid groups are electron-withdrawing, which generally deshields the aromatic protons, causing them to resonate at a lower field (higher ppm). The iodine atom exhibits a dual effect: it is inductively electron-withdrawing but can also be weakly electron-donating through resonance.

-

H6: This proton is ortho to a carboxylic acid group and meta to the iodine, leading to significant deshielding. Its predicted chemical shift is the furthest downfield in the aromatic region.

-

H4: This proton is ortho to the other carboxylic acid group and para to the iodine. It is also expected to be significantly deshielded.

-

H5: This proton is meta to both carboxylic acid groups and ortho to the iodine. The deshielding effect is expected to be less pronounced compared to H4 and H6.

-

The expected splitting pattern is a doublet for H4 and H6 due to coupling with H5, and a triplet (or more accurately, a doublet of doublets that appears as a triplet) for H5 due to coupling with both H4 and H6.

-

-

Carboxylic Acid Protons (COOH): The protons of the two carboxylic acid groups are highly acidic and will appear as a single broad singlet at a very downfield chemical shift, typically above 12 ppm in DMSO-d₆. This is a characteristic feature of carboxylic acids.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid a large solvent signal in the spectrum.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of approximately -2 to 16 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

Caption: Experimental workflow for acquiring a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 | 130 - 135 |

| C2 | 135 - 140 |

| C3 | 95 - 100 |

| C4 | 130 - 135 |

| C5 | 125 - 130 |

| C6 | 135 - 140 |

| C7 | 165 - 170 |

| C8 | 165 - 170 |

Interpretation and Rationale:

The ¹³C NMR spectrum of this compound is predicted to show eight distinct signals, as all carbon atoms are in unique chemical environments.

-

Carboxylic Acid Carbons (C7, C8): These carbons are part of the carboxyl groups and will appear at the most downfield region of the spectrum (165-170 ppm) due to the strong deshielding effect of the two oxygen atoms.

-

Aromatic Carbons (C1-C6):

-

C3: The carbon directly attached to the iodine atom (ipso-carbon) will experience a significant upfield shift due to the "heavy atom effect" of iodine. This is a characteristic feature for carbons bonded to heavier halogens.

-

C1, C2: These carbons are attached to the electron-withdrawing carboxylic acid groups and will be deshielded, appearing at a relatively downfield position in the aromatic region.

-

C4, C5, C6: The chemical shifts of these carbons will be influenced by their position relative to the iodine and carboxylic acid substituents. Generally, carbons ortho and para to the iodine will be slightly shielded, while those meta will be slightly deshielded. The electron-withdrawing nature of the carboxyl groups will cause a general downfield shift for all aromatic carbons.

-

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.6-0.7 mL of DMSO-d₆.

-

NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 100 MHz or higher for ¹³C).

-

Acquisition Parameters:

-

Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a pulse angle of 45-60 degrees.

-

A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons to be observed effectively.

-

A significantly larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

-

Processing: Process the FID similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1720 - 1680 | Very Strong | C=O stretch (carboxylic acid dimer) |

| 1600 - 1450 | Medium to Strong | Aromatic C=C stretches |

| 1450 - 1395 | Medium | In-plane O-H bend |

| 1300 - 1200 | Strong | C-O stretch |

| 950 - 850 | Broad, Medium | Out-of-plane O-H bend (dimer) |

| 800 - 600 | Medium to Strong | Aromatic C-H out-of-plane bends |

| ~550 | Medium | C-I stretch |

Interpretation and Rationale:

The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid functional groups and the substituted benzene ring.

-

O-H Stretch: A very broad and intense absorption band is predicted in the region of 3300-2500 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimers.

-

C=O Stretch: A very strong and sharp absorption band is expected between 1720 and 1680 cm⁻¹ corresponding to the C=O stretching of the carboxylic acid groups, likely in a dimeric form in the solid state.

-

Aromatic C-H and C=C Stretches: Medium intensity bands for aromatic C-H stretching are expected just above 3000 cm⁻¹. Aromatic C=C stretching vibrations will appear as a series of bands in the 1600-1450 cm⁻¹ region.

-

C-O Stretch and O-H Bends: A strong C-O stretching band coupled with O-H in-plane bending is predicted around 1300-1200 cm⁻¹. A broad out-of-plane O-H bend, characteristic of carboxylic acid dimers, is expected around 900 cm⁻¹.

-

C-I Stretch: The C-I stretching vibration is expected to appear at a low frequency, typically around 550 cm⁻¹, due to the heavy mass of the iodine atom.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method):

-

Sample Preparation: Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Spectrum Collection: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. Collect a background spectrum of the empty spectrometer to subtract from the sample spectrum.

-

Data Analysis: Identify and label the significant absorption bands in the resulting spectrum.

Caption: Experimental workflow for acquiring an IR spectrum using the KBr pellet method.

Mass Spectrometry (MS)

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Predicted Relative Abundance | Assignment |

| 292 | Moderate | [M]⁺ (Molecular Ion) |

| 275 | Low | [M - OH]⁺ |

| 247 | Strong | [M - COOH]⁺ |

| 165 | Moderate | [M - I]⁺ |

| 120 | Strong | [C₆H₄(CO)₂O]⁺ (Phthalic Anhydride radical cation) |

| 104 | Moderate | [C₆H₄CO]⁺ |

| 76 | Moderate | [C₆H₄]⁺ |

Interpretation and Rationale:

The mass spectrum of this compound under electron ionization (EI) is expected to show a distinct molecular ion peak and several characteristic fragment ions.

-

Molecular Ion ([M]⁺): The molecular ion peak is predicted at an m/z of 292, corresponding to the molecular weight of this compound (C₈H₅IO₄).[1]

-

Fragmentation Pattern:

-

Loss of a hydroxyl radical ([M - OH]⁺): A small peak at m/z 275 may be observed due to the loss of a hydroxyl group from one of the carboxylic acid functions.

-

Loss of a carboxyl group ([M - COOH]⁺): A significant peak is expected at m/z 247, corresponding to the loss of a carboxyl radical. This is a common fragmentation pathway for benzoic acids.

-

Loss of iodine ([M - I]⁺): Cleavage of the C-I bond would result in a fragment at m/z 165.

-

Formation of Phthalic Anhydride radical cation: A prominent peak at m/z 148 is anticipated due to the loss of water from the molecular ion, forming the stable phthalic anhydride radical cation. Subsequent fragmentation of this ion would lead to peaks at m/z 120 (loss of CO) and m/z 76 (loss of another CO). The fragmentation of phthalic acid esters often proceeds through the formation of the phthalic anhydride ion.[2]

-

Experimental Protocol for Mass Spectrometry (EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, either via a direct insertion probe for solid samples or through a gas chromatograph (GC) for volatile derivatives.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion source to generate the molecular ion and fragment ions.

-

Mass Analysis: Accelerate the ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and record their abundance to generate the mass spectrum.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Conclusion

This technical guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. These predictions, based on established spectroscopic principles and data from analogous compounds, offer a valuable framework for the identification and characterization of this molecule. The provided experimental protocols outline the standard procedures for obtaining high-quality spectroscopic data. It is the author's hope that this guide will serve as a useful tool for researchers and professionals working with this compound, facilitating their research and development endeavors.

References

-

Hansen, M., Björnsdottir, I., & Hansen, S. H. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. PubMed, 27(11), 1061-8. [Link]

-

Hansen, M., Björnsdottir, I., & Hansen, S. H. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. ResearchGate. [Link]

-

SpectraBase. (n.d.). 4-Iodo-benzoic acid quinolin-8-yl ester - Optional[13C NMR] - Chemical Shifts. Retrieved January 11, 2026, from [Link]

-

Max, J. J., & Chapados, C. (2001). Infrared spectra of phthalic acid, the hydrogen phthalate ion, and the phthalate ion in aqueous solution. PubMed, 57(8), 1635-42. [Link]

-

Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280. [Link]

-

Arenas, J. F., & Marcos, J. I. (1980). Infrared and Raman spectra of phtalic, isophtalic and terephtalic acids. Semantic Scholar. [Link]

-

El-Gendy, M. M. A., & El-Bondkly, A. M. (2014). Bioactive phthalate from marine Streptomyces ruber EKH2 against virulent fish pathogens. ResearchGate. [Link]

-

Hase, Y. (1976). The vibrational spectra of phthalic anhydride. ResearchGate. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 1-iodopropane C3H7I CH3CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of propyl iodide. Retrieved January 11, 2026, from [Link]

-

Max, J. J., & Chapados, C. (2001). Infrared spectra of phthalic acid, the hydrogen phthalate ion, and the phthalate ion in aqueous solution. ResearchGate. [Link]

-

PubChem. (n.d.). 3,5-Diiodosalicylic acid. Retrieved January 11, 2026, from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000290). Retrieved January 11, 2026, from [Link]

-

Wang, W., Qian, Y., Wang, L., & Zhang, X. (2018). Simultaneous determination of iodinated haloacetic acids and aromatic iodinated disinfection byproducts in waters with a new SPE-HPLC-MS/MS method. PubMed, 218, 100-106. [Link]

-

SpectraBase. (n.d.). 3,5-Diiodosalicylic acid - Optional[MS (GC)] - Spectrum. Retrieved January 11, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved January 11, 2026, from [Link]

-

The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved January 11, 2026, from [Link]

-

ChemIDplus. (n.d.). 3,5-Diiodosalicylic Acid. Retrieved January 11, 2026, from [Link]

-

Kanamori, K., Ross, B. D., & Farrow, N. A. (1995). Use of nuclear magnetic resonance spectroscopy and selective C-labeling for pharmacokinetic research in man: detection of benzoic acid conversion to hippuric acid. PubMed, 23(5), 592-9. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002107). Retrieved January 11, 2026, from [Link]

-

Meunier, H., & Eiceman, G. A. (1980). Mass spectral fragmentation of phthalic acid esters. PubMed, 7(5), 193-200. [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. Retrieved January 11, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 11, 2026, from [Link]

-

MDPI. (2021). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Molecules, 26(16), 4983. [Link]

-

ResearchGate. (n.d.). IR spectra of isophthalic acid (IPA), Zn-MOF and Ag/Zn-MOF. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (n.d.). 13C-NMR spectrum of compound 1 (CD3OD-d4, 125 MHz). Retrieved January 11, 2026, from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved January 11, 2026, from [Link]

-

NIST. (n.d.). Isophthalic acid. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) o-phthalic acid, (b) [Ni(pht)(H2O)2], (c).... Retrieved January 11, 2026, from [Link]

-

NIST. (n.d.). Isophthalic acid. Retrieved January 11, 2026, from [Link]

-

NIST. (n.d.). Isophthalic acid. Retrieved January 11, 2026, from [Link]

-

The Royal Society of Chemistry. (2016). Mechanochemical catalytic oxidations in the solid state with in situ-generated modified IBX from 3,5-di-tert-butyl-2-iodobenzoic acid (DTB-IA)/Oxone. Retrieved January 11, 2026, from [Link]

-

NIST. (n.d.). Isophthalic acid. Retrieved January 11, 2026, from [Link]

-

NIST. (n.d.). Phthalic acid, monoethyl ester. Retrieved January 11, 2026, from [Link]

Sources

An In-depth Technical Guide: 3-Iodophthalic Acid as a Cornerstone for the Synthesis of Novel Organic Compounds

Foreword: Beyond the Building Block – A Strategic Approach to Synthesis

In the landscape of modern organic synthesis, the selection of a starting material is a critical decision that dictates the feasibility, efficiency, and innovative potential of a synthetic route. 3-Iodophthalic acid (IUPAC Name: 3-Iodobenzene-1,2-dicarboxylic acid) emerges not merely as a chemical intermediate, but as a strategic linchpin for the construction of complex molecular architectures. Its value lies in a powerful combination of dual reactivity: a readily functionalized carbon-iodine bond ideal for modern cross-coupling reactions, and two vicinal carboxylic acid groups that serve as handles for amidation, esterification, and the construction of macromolecular structures.

This guide is designed for the practicing researcher, scientist, and drug development professional. It eschews a simple recitation of facts in favor of an in-depth exploration of why and how this compound is leveraged in advanced synthesis. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative literature, providing a framework for innovation in your own research endeavors.

Core Characteristics of this compound

Before embarking on complex syntheses, a thorough understanding of the precursor's fundamental properties is paramount. This compound is a solid at room temperature, characterized by the physical and chemical properties summarized below.[1][2]

| Property | Value | Source |

| CAS Number | 6937-34-4 | [1][2] |

| Molecular Formula | C₈H₅IO₄ | [1] |

| Molecular Weight | 292.03 g/mol | [1] |

| Melting Point | 232-236 °C | [3] |

| Density | 2.138 g/cm³ | [2] |

| pKa (Predicted) | 1.91 ± 0.10 | [2] |

| Appearance | Tan solid | [3] |

Its structure presents two distinct reactive centers. This duality is the key to its versatility, allowing for orthogonal or sequential chemical transformations.

Caption: Dual reactive sites of this compound.

Harnessing the Carbon-Iodine Bond: Palladium-Catalyzed Cross-Coupling

The presence of an iodine atom on the aromatic ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. The C-I bond is the most reactive of the carbon-halogen bonds in this context, allowing for milder reaction conditions compared to brominated or chlorinated analogs. This is a crucial consideration for preserving sensitive functional groups in complex syntheses.[4]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl structures, a common motif in pharmaceuticals and organic materials.[5] The reaction couples the aryl iodide with an organoboron species, typically a boronic acid, in the presence of a palladium catalyst and a base.

The choice of base is critical; it activates the boronic acid, facilitating the transmetalation step in the catalytic cycle.[6] An aqueous mixture of solvents like toluene/ethanol/water is often employed to ensure solubility of both the organic substrates and the inorganic base.[7]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8]

This protocol is adapted from standard procedures for aryl iodides and offers a robust starting point for optimization.[7][9]

-

Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and sodium carbonate (2.0 mmol, 2.0 eq).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%). The choice of a Pd(0) source circumvents the need for an initial reduction step, leading to more reliable reaction initiation.

-

Solvent Addition: Add a 4:1:1 mixture of toluene:ethanol:water (10 mL). This solvent system is effective for dissolving both the organic reagents and the inorganic base.

-

Degassing: Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes. Oxygen can oxidatively deactivate the Pd(0) catalyst, so this step is critical for achieving high yields.

-

Reaction: Heat the mixture to 100°C with vigorous stirring under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and brine (15 mL). The aqueous washes remove the base and boron-containing byproducts.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired biaryl dicarboxylic acid.

Sonogashira Coupling: Accessing Arylalkynes

The Sonogashira reaction provides a powerful method for coupling terminal alkynes with aryl halides, forming C(sp²)-C(sp) bonds.[10] These products are valuable intermediates in the synthesis of pharmaceuticals, natural products, and conjugated materials.[11] The reaction typically employs a dual-catalyst system: a palladium complex to activate the aryl iodide and a copper(I) salt (e.g., CuI) to activate the alkyne.[12]

Caption: Experimental workflow for a standard Sonogashira coupling reaction.

This protocol is a standard procedure for copper-catalyzed Sonogashira couplings.[11][13]

-

Vessel Preparation: To a dry Schlenk flask under a nitrogen atmosphere, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv.), and copper(I) iodide (0.02 equiv.).

-

Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the solids, followed by a suitable amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 equiv.). The amine acts as both the base and, in some cases, a solvent.

-

Reagent Addition: To this stirring mixture, add the terminal alkyne (1.1 equiv.) dropwise. The exothermicity of the reaction should be monitored.

-

Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours but may require gentle heating (40-60 °C) for less reactive substrates. Monitor completion by TLC.

-

Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. The quench protonates the acetylide and helps in the removal of the copper salts.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.

Leveraging the Carboxylic Acid Groups: Macromolecular Synthesis

The 1,2-dicarboxylic acid moiety is a powerful functional group for building larger, more complex structures such as polymers and metal-organic frameworks (MOFs).

Synthesis of High-Performance Polyamides

Aromatic polyamides are a class of high-performance polymers known for their thermal stability and mechanical strength. This compound can be directly used in polycondensation reactions with aromatic diamines. The presence of the bulky iodine atom and the meta-like arrangement of one carboxyl group relative to the polymer backbone can disrupt chain packing, potentially improving the solubility of the resulting polyamide without significantly compromising its thermal properties.[14]

This method, adapted from the Yamazaki-Higashi reaction, uses a phosphite-based condensing agent to facilitate amide bond formation directly from the carboxylic acid and amine, avoiding the need to synthesize a more reactive diacid chloride.[15]

-

Monomer Preparation: In a reaction flask under a nitrogen atmosphere, dissolve this compound (1.0 equiv.) and an aromatic diamine (e.g., 4,4'-oxydianiline) (1.0 equiv.) in a polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP). Add calcium chloride (0.1 g per 3 mL NMP) to improve polymer solubility.

-

Condensing Agent Addition: Add pyridine (2 mol per mol of dicarboxylic acid) and triphenyl phosphite (TPP) (2 mol per mol of dicarboxylic acid) to the solution.

-

Polymerization: Heat the mixture to 100-120 °C and stir for 3-5 hours. The viscosity of the solution will increase significantly as the polymer forms.

-

Polymer Precipitation: Cool the viscous solution to room temperature and pour it into a large volume of methanol with vigorous stirring. This will cause the polyamide to precipitate.

-

Purification: Collect the fibrous polymer by filtration, wash thoroughly with hot methanol and water to remove residual monomers and reagents, and dry under vacuum at 80 °C overnight.

A Linker for Functional Metal-Organic Frameworks (MOFs)